molecular formula C25H25N5O2 B2693363 3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034475-12-0

3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2693363
CAS No.: 2034475-12-0
M. Wt: 427.508
InChI Key: GHZPVDWVXVWYLL-UHFFFAOYSA-N
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Description

3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications

Regioselective Synthesis and Heterocyclic Derivatives

A study by Ladani and Patel (2015) describes a one-pot three-component approach for the synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. This method highlights the efficiency of constructing fused tricyclic heterocycles containing 1,2,4-triazole analogues, emphasizing the mild reaction conditions and high yield, which are crucial for pharmaceutical research and development (Ladani & Patel, 2015).

Luminescent Properties and Crystal Growth

Bai, Young, and Hor (2017) explored the hydrogen-bonding interactions in luminescent quinoline-triazoles, investigating the relationship between lattice H-bonding interaction and crystal direction of growth. This research is significant for materials science, particularly in the development of novel luminescent materials for sensors and optical devices (Bai, Young, & Hor, 2017).

Biological and Pharmacological Applications

Research on quinoline and triazole derivatives extends into pharmacological applications, with compounds showing potential as antimicrobial agents. Ashok et al. (2014) synthesized new derivatives and tested them for antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial medications (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Molecular Docking and Antimicrobial Activity

Marganakop et al. (2022) synthesized novel quinoline-containing derivatives and analyzed them for antimicrobial activity, supported by molecular docking studies. These findings are crucial for the development of new antimicrobial agents, highlighting the role of structural analyses in identifying potential pharmacological applications (Marganakop et al., 2022).

Properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-17-6-2-5-9-22(17)30-23(27-28-25(30)32)16-18-12-14-29(15-13-18)24(31)21-11-10-19-7-3-4-8-20(19)26-21/h2-11,18H,12-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZPVDWVXVWYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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